molecular formula C22H22O7 B2515588 ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 294853-22-8

ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2515588
CAS No.: 294853-22-8
M. Wt: 398.411
InChI Key: DXQDPUWCFWNYTL-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound with a complex structure that includes a chromenone core, an ethoxyphenoxy group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromenone intermediate reacts with 4-ethoxyphenol under basic conditions.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromenone core to a hydroxyl group.

    Substitution: The ethoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated chromenone.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The chromenone core is known for its biological activity, including anti-inflammatory and antioxidant effects. Researchers are exploring its use in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism by which ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects is primarily related to its interaction with biological targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Ethyl 2-{[3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Ethyl 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Uniqueness

Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

ethyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-4-25-15-6-8-16(9-7-15)29-20-13-27-19-12-17(10-11-18(19)21(20)23)28-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQDPUWCFWNYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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